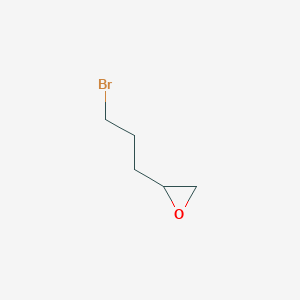

2-(3-Bromopropyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopropyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-3-1-2-5-4-7-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRZAIJKJYIGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21746-87-2 | |

| Record name | 2-(3-bromopropyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Bromopropyl Oxirane

Classical Approaches to Oxirane and Alkyl Bromide Moiety Construction

Classical synthetic routes to 2-(3-bromopropyl)oxirane (B2452955) typically involve the sequential or convergent construction of the two key functional groups: the oxirane ring and the alkyl bromide. These methods are valued for their reliability and use of readily available reagents.

One primary strategy involves the epoxidation of an alkene precursor, such as 5-bromo-1-pentene (B141829). The epoxidation can be achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. This reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond, forming the epoxide ring directly. organicchemistrytutor.com The chemoselectivity of this step is generally high, as the alkene is more susceptible to oxidation than the alkyl bromide under these conditions.

An alternative and widely used two-step method for oxirane formation is the halohydrin route. organicchemistrytutor.comyoutube.com This process begins with the formation of a bromohydrin from an alkene. For a precursor like pent-4-en-1-ol, treatment with a bromine source such as N-bromosuccinimide (NBS) in an aqueous medium (e.g., water/DMSO) leads to the regioselective formation of a bromohydrin. organic-chemistry.orgresearchgate.net The subsequent treatment of the bromohydrin with a base (e.g., sodium hydroxide) initiates an intramolecular SN2 reaction. organicchemistrytutor.comyoutube.com The alkoxide, formed by deprotonation of the hydroxyl group, displaces the adjacent bromide, closing the three-membered oxirane ring. If starting with pent-4-en-1-ol, the resulting product would be 2-(3-hydroxypropyl)oxirane, which would then require conversion of the terminal alcohol to a bromide.

The introduction of the alkyl bromide can be accomplished at different stages. If the synthesis starts from a precursor like pent-4-en-1-ol, the terminal hydroxyl group must be converted to a bromide. This can be achieved using various brominating agents. Common methods include treatment with phosphorus tribromide (PBr₃) or using a mixture of sodium or potassium bromide with concentrated sulfuric acid to generate hydrobromic acid in situ. libretexts.orgsciencemadness.org These reactions typically proceed via an SN2 mechanism for primary alcohols. masterorganicchemistry.com

Table 1: Comparison of Classical Synthesis Routes

| Method | Precursor Example | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Epoxidation | 5-Bromo-1-pentene | m-CPBA, Peroxyacetic acid | Single step for epoxide formation | Peroxy acids can be hazardous |

| Halohydrin Formation | Pent-4-en-1-ol | 1. NBS, H₂O2. NaOH3. PBr₃ | Uses common, inexpensive reagents | Multi-step process |

Asymmetric Synthesis of Chiral this compound

Producing enantiomerically pure this compound is crucial for applications where stereochemistry dictates biological activity or material properties. Asymmetric synthesis provides the tools to control the formation of the chiral center at the epoxide ring.

Catalytic asymmetric epoxidation represents a powerful method for generating chiral epoxides from prochiral alkenes. Two prominent methods are the Sharpless-Katsuki and the Jacobsen-Katsuki epoxidations.

The Sharpless Asymmetric Epoxidation is highly effective for the enantioselective epoxidation of primary and secondary allylic alcohols. dalalinstitute.comwikipedia.org To synthesize chiral this compound using this method, a suitable precursor like pent-4-en-1-ol would be used. The reaction employs a catalytic system consisting of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.comorganic-chemistry.org The choice of (+)-DET or (-)-DET dictates which face of the alkene is epoxidized, allowing for predictable synthesis of either enantiomer of the resulting epoxy alcohol. wikipedia.org After the asymmetric epoxidation of pent-4-en-1-ol to form the chiral 2-(3-hydroxypropyl)oxirane, the terminal alcohol is converted to a bromide as described previously. The Sharpless epoxidation is noted for its reliability and high enantioselectivity for allylic and homoallylic alcohols. chem-station.comnih.gov

For unfunctionalized alkenes, such as 5-bromo-1-pentene, the Jacobsen-Katsuki Epoxidation is the method of choice. wikipedia.orgopenochem.orglibretexts.org This reaction uses a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (bleach). openochem.org The structure of the chiral salen ligand determines the stereochemical outcome, enabling access to either epoxide enantiomer with high enantiomeric excess (ee). wikipedia.org The Jacobsen epoxidation is advantageous as it does not require the presence of a nearby directing group like an allylic alcohol. acsgcipr.org

Table 2: Key Asymmetric Epoxidation Strategies

| Method | Substrate Type | Typical Catalyst System | Key Features |

|---|---|---|---|

| Sharpless-Katsuki | Allylic Alcohols | Ti(OiPr)₄, Diethyl Tartrate (DET), TBHP | Highly predictable stereochemistry based on DET enantiomer. wikipedia.org Excellent for allylic and homoallylic alcohols. chem-station.com |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary can be removed. For the synthesis of chiral epoxides, an auxiliary can be attached to an alkene precursor to control the facial selectivity of the epoxidation. thieme-connect.com

One approach involves using chiral oxazolidinones, such as those popularized by Evans. An alkene-containing substrate can be attached to the oxazolidinone auxiliary. The steric bulk of the substituent on the auxiliary can then block one face of the alkene, directing an epoxidizing agent (like m-CPBA) to the opposite face. acs.orgacs.orgnih.gov This results in a diastereoselective epoxidation. The resulting diastereomers can often be separated, and subsequent cleavage of the auxiliary yields the enantiomerically enriched epoxide. The degree of diastereoselectivity depends on the steric hindrance provided by the auxiliary's substituent. acs.orgacs.org

In recent decades, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. For epoxidation, chiral ketones and iminium salts have been developed as effective organocatalysts. nih.gov

The Shi Epoxidation utilizes a fructose-derived chiral ketone as the catalyst and Oxone® (potassium peroxymonosulfate) or hydrogen peroxide as the oxidant. sigmaaldrich.com This method is particularly effective for the epoxidation of trans-disubstituted and trisubstituted alkenes. sigmaaldrich.com The active catalytic species is a chiral dioxirane generated in situ, which then transfers an oxygen atom to the alkene enantioselectively.

Chiral iminium salt catalysis is another strategy, where a chiral amine reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. researchgate.netresearchgate.net This activation lowers the LUMO of the alkene, making it susceptible to nucleophilic attack by an oxidant, leading to epoxidation.

Metal-catalyzed systems beyond the Sharpless and Jacobsen methods also provide routes to chiral epoxides. Various transition metals, including chromium, cobalt, and others, can be complexed with chiral ligands to catalyze asymmetric ring-opening reactions of meso-epoxides or kinetic resolutions of racemic epoxides, providing indirect access to enantiopure epoxides. mdpi.comnih.govsemanticscholar.org

Diastereoselective synthesis relies on the presence of a pre-existing chiral center in the substrate to influence the creation of a new stereocenter. This substrate-controlled approach is a cornerstone of stereoselective synthesis.

In the context of this compound, a chiral center could be installed in the precursor molecule, which then directs the epoxidation of the double bond. For example, if starting with a chiral allylic or homoallylic alcohol, the resident hydroxyl group can direct the epoxidation. When using reagents like m-CPBA, the hydroxyl group can form a hydrogen bond with the incoming peroxy acid, directing the oxygen transfer to the syn-face of the alkene relative to the alcohol. organic-chemistry.orgwikipedia.org This effect leads to high diastereoselectivity in the formation of the epoxide. The stereochemical outcome is dependent on the conformation of the substrate that facilitates this hydrogen bonding. organic-chemistry.org This method provides a powerful way to translate the stereochemistry of a readily available chiral alcohol into the desired epoxide stereocenter.

Chemo- and Regioselective Functionalization for Precursor Synthesis

The successful synthesis of this compound, particularly in a multi-step sequence, hinges on the ability to perform reactions with high chemo- and regioselectivity. This involves modifying one functional group in a molecule without affecting others.

A key challenge is the selective functionalization of a precursor that contains both an alkene and a hydroxyl group, such as pent-4-en-1-ol. For instance, when preparing the bromohydrin, the reaction of the alkene with a bromine source must occur without reacting with the alcohol. Reagents like N-bromosuccinimide (NBS) in aqueous solvents are well-suited for this, as they selectively add bromine and a hydroxyl group across the double bond. organic-chemistry.org

Regioselectivity is critical during the formation of the bromohydrin. The addition of "HOBr" to an unsymmetrical alkene like pent-4-en-1-ol follows Markovnikov's rule in reverse, where the electrophilic bromine adds to the less substituted carbon, and the nucleophilic hydroxyl group adds to the more substituted carbon, which is stabilized by a partial positive charge in the bromonium ion intermediate. This ensures the correct connectivity for the subsequent intramolecular cyclization to form the oxirane ring.

Furthermore, if a synthesis involves a diol precursor, chemoselective monobromination is essential. Protecting group strategies may be required to temporarily mask one hydroxyl group while the other is converted to a bromide. Alternatively, reagents that selectively react with primary over secondary alcohols can be employed. The careful selection of reagents and reaction conditions is paramount to avoid side reactions like dihalogenation or unwanted rearrangements and to ensure the efficient construction of the target molecule. organic-chemistry.orgnih.gov

Optimization of Reaction Parameters for Scalable Synthesis

The transformation of 5-bromo-1-pentene to this compound is a pivotal reaction that requires careful control over various parameters to maximize efficiency and minimize byproduct formation. Key areas of optimization include the choice of oxidant, catalyst system, solvent, reaction temperature, and reagent stoichiometry.

Oxidant Selection and Stoichiometry:

A variety of oxidizing agents can be employed for the epoxidation of alkenes. Common choices include peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), and greener alternatives like hydrogen peroxide.

meta-Chloroperoxybenzoic Acid (m-CPBA): This reagent is highly effective for epoxidations and often provides clean reactions with high yields. masterorganicchemistry.comleah4sci.com The reaction is typically carried out in a 1:1 molar ratio of alkene to m-CPBA. However, for scalable synthesis, the cost and the generation of meta-chlorobenzoic acid as a byproduct are significant considerations. Optimization studies often focus on minimizing the excess of m-CPBA to reduce waste and simplify purification.

Hydrogen Peroxide (H₂O₂): As an environmentally benign oxidant, with water as the only byproduct, hydrogen peroxide is an attractive option for industrial-scale synthesis. researchgate.net However, its use often requires a catalyst to achieve efficient epoxidation. The concentration and molar ratio of H₂O₂ to the alkene are critical parameters. An excess of hydrogen peroxide can lead to higher conversion rates but may also increase the risk of side reactions or decomposition, especially at elevated temperatures.

Catalyst Systems:

When using hydrogen peroxide, the selection of an appropriate catalyst is crucial. Transition metal complexes, particularly those of manganese, molybdenum, and tungsten, have shown significant efficacy.

Manganese Catalysts: Manganese-based catalysts are known to be effective for alkene epoxidation. researchgate.net Optimization involves screening different manganese salts and ligands to find a balance between catalytic activity and stability. The catalyst loading is a key parameter to optimize, as higher loadings can increase reaction rates but also contribute to costs and potential product contamination.

Tungsten and Molybdenum Catalysts: Tungsten and molybdenum-based catalysts, often in the form of polyoxometalates, are also widely used. These catalysts can facilitate the epoxidation with high selectivity. The optimization of these systems includes adjusting the catalyst concentration and the use of co-catalysts or phase-transfer agents to enhance performance in biphasic reaction media.

Solvent Effects:

The choice of solvent can significantly influence the reaction rate, selectivity, and ease of product isolation. A range of solvents may be screened during the optimization process.

Chlorinated Solvents: Dichloromethane and chloroform are common solvents for epoxidation reactions due to their inertness and ability to dissolve both the alkene and the oxidant. ias.ac.in However, their environmental and health concerns make their use on a large scale less desirable.

Aprotic Polar Solvents: Solvents like acetonitrile and ethyl acetate (B1210297) can also be effective. nih.gov Ethyl acetate, in particular, is considered a greener solvent and can be a good choice for scalable synthesis. nih.gov

Solvent-Free Conditions: For a truly green and efficient process, the possibility of running the reaction under solvent-free conditions is often explored. This approach, when successful, simplifies the workup procedure and reduces waste.

Influence of Temperature and Reaction Time:

Temperature is a critical parameter that affects the rate of reaction and the stability of both the reactants and the product.

Temperature Control: Epoxidation reactions are often exothermic. Therefore, careful temperature control is necessary to prevent runaway reactions and the decomposition of the oxidant and the epoxide product. Optimization studies typically involve running the reaction at various temperatures to find the optimal balance between reaction rate and product stability.

Reaction Time: The reaction time is optimized to achieve maximum conversion of the starting material while minimizing the formation of byproducts from subsequent reactions of the desired epoxide. Progress of the reaction is typically monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

Phase-Transfer Catalysis for Biphasic Systems:

When using aqueous hydrogen peroxide with an organic substrate, the reaction occurs in a biphasic system. To enhance the reaction rate, a phase-transfer catalyst (PTC) is often employed. The PTC facilitates the transfer of the active oxidizing species from the aqueous phase to the organic phase where the alkene is present. Optimization in this context involves screening different PTCs (e.g., quaternary ammonium salts) and optimizing their concentration.

Detailed Research Findings in Tabular Format:

To illustrate the optimization process, the following tables present hypothetical yet representative data based on common findings in the epoxidation of functionalized alkenes.

Table 1: Effect of Oxidant and Solvent on the Epoxidation of 5-bromo-1-pentene

| Entry | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of this compound (%) |

| 1 | m-CPBA (1.1) | Dichloromethane | 25 | 4 | >99 | 92 |

| 2 | m-CPBA (1.1) | Ethyl Acetate | 25 | 6 | 98 | 88 |

| 3 | H₂O₂ (1.5) / Mn Catalyst (1 mol%) | Acetonitrile | 40 | 8 | 95 | 85 |

| 4 | H₂O₂ (1.5) / W Catalyst (0.5 mol%) | Toluene | 50 | 6 | 97 | 90 |

Table 2: Optimization of Catalytic System with Hydrogen Peroxide

| Entry | Catalyst (mol%) | H₂O₂ (Equivalents) | Temperature (°C) | Time (h) | Conversion (%) | Yield of this compound (%) |

| 1 | Mn Catalyst (0.5) | 1.5 | 40 | 12 | 85 | 78 |

| 2 | Mn Catalyst (1.0) | 1.5 | 40 | 8 | 95 | 85 |

| 3 | Mn Catalyst (2.0) | 1.5 | 40 | 6 | 96 | 84 |

| 4 | W Catalyst (0.25) | 1.5 | 50 | 8 | 90 | 82 |

| 5 | W Catalyst (0.5) | 1.5 | 50 | 6 | 97 | 90 |

| 6 | W Catalyst (1.0) | 1.5 | 50 | 5 | 98 | 89 |

By systematically investigating these parameters, a robust and efficient process for the scalable synthesis of this compound can be developed, ensuring high yields and purity while considering economic and environmental factors.

Elucidation of Reaction Mechanisms and Reaction Pathways of 2 3 Bromopropyl Oxirane

Epoxide Ring-Opening Dynamics and Mechanism

The ring-opening of 2-(3-bromopropyl)oxirane (B2452955) can proceed through mechanisms with characteristics of either SN1 or SN2 reactions, largely dependent on the reaction conditions (acidic or basic/neutral) and the nature of the attacking nucleophile. libretexts.org Under basic or neutral conditions, with strong nucleophiles, the reaction typically follows an SN2 pathway. jsynthchem.comkhanacademy.org In this concerted mechanism, the nucleophile directly attacks one of the electrophilic carbons of the epoxide, causing the simultaneous breaking of a carbon-oxygen bond. beilstein-journals.org Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and a more electrophilic ring system. youtube.comlibretexts.org This acid-catalyzed mechanism has significant SN1 character, where the C-O bond begins to break before the nucleophile attacks, leading to a buildup of positive charge on the more substituted carbon. libretexts.orglibretexts.org

Oxygen-containing nucleophiles readily react with this compound to yield valuable difunctionalized compounds.

Alcohols and Water: Alcohols are generally weak nucleophiles and require activation of the epoxide ring under either acidic or basic conditions to proceed efficiently. researchgate.net In the presence of a base (forming a more potent alkoxide nucleophile), the reaction follows an SN2 mechanism. libretexts.org Water can also open the epoxide ring, a process known as hydrolysis, to form a 1,2-diol. libretexts.org This reaction can be performed under acidic or basic aqueous conditions. libretexts.org

Carboxylates: Carboxylic acids react with epoxides to form β-hydroxy esters. nih.gov This reaction is often facilitated by catalysts to enhance the rate and control the outcome. nih.govgoogle.com The carboxylate anion, formed in situ or added as a salt, acts as the nucleophile.

The regiochemistry of the ring-opening is a critical aspect of these reactions and is dictated by the reaction mechanism.

Regioselectivity: In basic or neutral media, the SN2 attack of the oxygen nucleophile (alkoxide, hydroxide, carboxylate) occurs at the less sterically hindered carbon of the oxirane ring. chemistrysteps.comlibretexts.org For this compound, this is the terminal (C1) carbon. In contrast, under acidic conditions, the reaction exhibits SN1-like character. The protonated epoxide ring opens to form a transition state with significant positive charge, which is better stabilized on the more substituted, secondary carbon (C2). Therefore, the weak nucleophile (water, alcohol) preferentially attacks the more substituted carbon. chemistrysteps.comyoutube.comopenstax.org

Stereospecificity: The ring-opening of epoxides is a stereospecific reaction. The nucleophilic attack proceeds via a backside approach, similar to a standard SN2 reaction. youtube.com This results in an inversion of the stereochemical configuration at the carbon atom being attacked. beilstein-journals.orgresearchgate.net The resulting product has the nucleophile and the newly formed hydroxyl group in a trans or anti configuration. chemistrysteps.com

| Nucleophile | Conditions | Mechanism | Site of Attack | Major Product |

|---|---|---|---|---|

| Methanol (CH₃OH) / NaOCH₃ | Basic | SN2 | Less substituted carbon (C1) | 1-Methoxy-5-bromo-2-pentanol |

| Water (H₂O) / H₂SO₄ | Acidic | SN1-like | More substituted carbon (C2) | 5-Bromo-1,2-pentanediol |

| Acetic Acid (CH₃COOH) | Catalytic | Varies with catalyst | Typically C1 or C2 | 2-Hydroxy-5-bromopentyl acetate (B1210297) or 1-(5-Bromo-2-hydroxy-pentoxy)ethanone |

Catalysis plays a pivotal role in activating the epoxide ring, especially when using weak nucleophiles like alcohols. researchgate.net

Acid Catalysis: Brønsted acids (e.g., H₂SO₄) protonate the epoxide oxygen, significantly increasing the electrophilicity of the ring carbons and facilitating attack by weak nucleophiles. youtube.comlibretexts.org As noted, this promotes attack at the more substituted carbon. chemistrysteps.com

Base Catalysis: Strong bases deprotonate the nucleophile (e.g., alcohol to alkoxide), creating a much stronger nucleophile that can attack the epoxide without prior activation of the ring. libretexts.org This preserves the SN2 pathway with attack at the less hindered carbon.

Lewis Acid Catalysis: Lewis acids can also be employed to catalyze the ring-opening. This will be discussed in more detail in section 3.1.4.

The reaction of this compound with nitrogen nucleophiles is a fundamental route to synthesize β-amino alcohols and their derivatives, which are important intermediates in medicinal chemistry. researchgate.netrroij.com

Amines: Primary and secondary amines react with epoxides to yield β-amino alcohols. The reaction generally proceeds under neutral conditions via an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the oxirane ring. rroij.com

Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile that readily opens epoxide rings to form β-azido alcohols. nih.gov These products are versatile intermediates that can be subsequently reduced to primary amines. The reaction follows the typical SN2 pathway with attack at the less substituted carbon. researchgate.net

| Nucleophile | Conditions | Mechanism | Site of Attack | Major Product |

|---|---|---|---|---|

| Ammonia (NH₃) | Neutral/Heated | SN2 | Less substituted carbon (C1) | 1-Amino-5-bromo-2-pentanol |

| Sodium Azide (NaN₃) | Aqueous/Alcohol Solvent | SN2 | Less substituted carbon (C1) | 1-Azido-5-bromo-2-pentanol |

Creating new carbon-carbon bonds via epoxide ring-opening is a powerful synthetic strategy.

Organometallics: Grignard reagents (R-MgBr) and organolithium compounds are strong carbon-based nucleophiles that react with epoxides in an SN2 fashion. libretexts.orgyoutube.com The reaction involves the attack of the carbanionic portion of the organometallic reagent on the less substituted carbon of the epoxide. libretexts.org This is a particularly useful method for extending a carbon chain. libretexts.org

Enolates: Enolates, the conjugate bases of ketones and esters, can also serve as carbon nucleophiles for epoxide ring-opening. researchgate.net The reaction typically requires the enolate to be pre-formed using a strong base, and the subsequent SN2 attack occurs at the less hindered epoxide carbon.

Lewis acids are highly effective catalysts for epoxide ring-opening reactions. ucdavis.edu They function by coordinating to the lone pair of electrons on the epoxide oxygen atom. youtube.com This coordination polarizes the C-O bonds, making the ring carbons significantly more electrophilic and thus more susceptible to attack by even weak nucleophiles. ucdavis.edunih.gov

The mechanism of Lewis acid-catalyzed ring-opening is often a hybrid between SN1 and SN2 pathways. libretexts.org The coordination of the Lewis acid weakens the C-O bonds, allowing a partial positive charge to develop on the carbon atoms. This charge is better stabilized at the more substituted carbon, biasing the nucleophilic attack to this position, similar to the outcome under Brønsted acid catalysis. ucdavis.edursc.org A variety of Lewis acids, including those based on tin, zirconium, and aluminum, have been shown to be effective catalysts. ucdavis.eduresearchgate.net

| Lewis Acid Catalyst | Nucleophile | Mechanism | Site of Attack | Expected Major Product |

|---|---|---|---|---|

| Boron Trifluoride (BF₃) | Methanol (CH₃OH) | SN1-like | More substituted carbon (C2) | 2-Methoxy-5-bromo-1-pentanol |

| Titanium Tetrabromide (TiBr₄) | Bromide (from catalyst) | SN1-like | More substituted carbon (C2) | 1,4-Dibromo-2-pentanol |

Proton-Coupled Electron Transfer Mechanisms in Epoxide Reactivity

Proton-coupled electron transfer (PCET) represents a fundamental mechanism in which both a proton and an electron are transferred in a single kinetic step or in separate, concerted steps. nih.gov While extensively studied in biological systems like photosynthesis and respiration, the principles of PCET are also applicable to the reactivity of organic molecules, including epoxides. nih.govduke.edu In the context of this compound, PCET mechanisms are particularly relevant under acidic conditions, where protonation of the epoxide oxygen significantly enhances its reactivity.

Protonation of the epoxide oxygen makes it a much better leaving group, facilitating nucleophilic attack. pearson.comchemistrysteps.com This initial proton transfer step can be viewed as the first part of a PCET process. The subsequent nucleophilic attack, which involves the transfer of electrons to the electrophilic carbon, completes the sequence. The coupling of these events is critical for ring-opening, especially with weak nucleophiles. nih.gov Theoretical models suggest that in such reactions, the electron transfer from the nucleophile and the proton transfer to the oxygen can be highly synchronized. nih.gov The reaction can proceed sequentially (proton transfer then electron transfer, or vice versa) or concertedly. nih.gov The specific pathway is influenced by the nature of the solvent, the nucleophile, and the substrate itself. yale.eduresearchgate.net For epoxides, this activation lowers the energy barrier for the ring-opening, making the carbons of the epoxide ring more electrophilic and susceptible to attack. youtube.comlibretexts.org

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon Center

The propyl chain of this compound contains a primary carbon bonded to a bromine atom, a classic substrate for nucleophilic substitution reactions. This site offers a distinct reactive center that competes with the epoxide ring for nucleophilic attack.

SN1 and SN2 Mechanistic Considerations for Alkyl Bromides

Nucleophilic substitution reactions at a saturated carbon center can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent determine the predominant pathway. libretexts.orglibretexts.org

The bromine-bearing carbon in this compound is a primary carbon. Primary alkyl halides strongly favor the SN2 mechanism because of the low steric hindrance around the reaction center and the high instability of the corresponding primary carbocation that would be required for an SN1 pathway. libretexts.orgyoutube.com The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. libretexts.org This concerted mechanism leads to an inversion of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.com

In contrast, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is favored for tertiary alkyl halides due to the stability of the tertiary carbocation. For this compound, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway at the bromine-bearing carbon highly unlikely. youtube.comyoutube.com

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Substrate Structure | Favored by tertiary > secondary >> primary | Favored by methyl > primary > secondary >> tertiary |

| Kinetics | Unimolecular (Rate = k[Substrate]) libretexts.org | Bimolecular (Rate = k[Substrate][Nucleophile]) youtube.com |

| Mechanism | Two steps (Carbocation intermediate) masterorganicchemistry.com | One step (Concerted) libretexts.org |

| Nucleophile | Weak nucleophiles are effective libretexts.org | Requires strong nucleophiles libretexts.org |

| Solvent | Favored by polar protic solvents libretexts.org | Favored by polar aprotic solvents libretexts.org |

| Stereochemistry | Racemization masterorganicchemistry.com | Inversion of configuration masterorganicchemistry.com |

| Relevance to this compound | Highly disfavored | Strongly favored |

Intramolecular Cyclization Reactions Involving Epoxide and Alkyl Bromide

The presence of both an epoxide (a latent nucleophile/electrophile) and an alkyl bromide (an electrophile) within the same molecule allows for intramolecular reactions. A prominent pathway is the intramolecular cyclization to form substituted tetrahydrofuran (B95107) (THF) derivatives. researchgate.netorganic-chemistry.org This reaction can be initiated by the ring-opening of the epoxide.

Under basic conditions, an external nucleophile can attack one of the epoxide carbons, opening the ring to form an alkoxide. masterorganicchemistry.com This newly formed alkoxide can then act as an internal nucleophile, attacking the bromine-bearing carbon in an intramolecular SN2 reaction, displacing the bromide and forming a five-membered tetrahydrofuran ring. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of the initial epoxide opening dictates the substitution pattern on the final THF ring. Typically, attack occurs at the less sterically hindered carbon of the epoxide. masterorganicchemistry.comcsbsju.edu

Alternatively, under certain conditions, particularly with Lewis acid catalysis, the epoxide oxygen itself can act as the internal nucleophile, attacking the alkyl bromide. This process, however, is less common as it would form a strained oxonium ion intermediate. The more favorable pathway involves the generation of a more potent alkoxide nucleophile first. nih.govresearchgate.net

Intermolecular Substitution Reactions with Diverse Nucleophiles

External nucleophiles can react at the bromine-bearing carbon in an intermolecular SN2 reaction, competing with both epoxide opening and intramolecular cyclization. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the nucleophile.

A wide array of nucleophiles can be employed for this purpose:

Anionic Nucleophiles: Strong, negatively charged nucleophiles such as cyanide (CN⁻), azide (N₃⁻), thiolates (RS⁻), and carbanions (e.g., from Grignard or organolithium reagents) can readily displace the bromide via an SN2 mechanism. pearson.commasterorganicchemistry.com

Neutral Nucleophiles: Neutral nucleophiles like ammonia, amines, and phosphines can also react, although they are generally less reactive than their anionic counterparts and may require more forcing conditions.

The choice of nucleophile and reaction conditions allows for the synthesis of a variety of derivatives, where the bromide is replaced by another functional group while leaving the epoxide ring intact for subsequent transformations.

Competing Reaction Pathways and Chemoselectivity Principles

The molecule this compound possesses three primary electrophilic sites: the two carbons of the epoxide ring (C1 and C2) and the carbon bearing the bromine atom (C5). This trifunctional nature leads to competing reaction pathways, and controlling the chemoselectivity is a key challenge in its synthetic application. nih.gov

The main competing reactions are:

Nucleophilic attack at the alkyl bromide (C5).

Nucleophilic attack at the less substituted epoxide carbon (C1).

Nucleophilic attack at the more substituted epoxide carbon (C2).

Intramolecular cyclization.

Several factors govern the chemoselectivity:

Reaction Conditions (Acidic vs. Basic): This is one of the most critical factors.

Under basic or neutral conditions , strong, "soft" nucleophiles (like thiolates or iodide) tend to favor the SN2 attack at the primary alkyl bromide. Strong, "hard" nucleophiles (like alkoxides or hydroxide) preferentially attack the less sterically hindered carbon of the epoxide ring due to the high ring strain, which makes the epoxide a potent electrophile. youtube.commasterorganicchemistry.comcsbsju.edu

Under acidic conditions , the epoxide oxygen is protonated, activating the ring. chemistrysteps.comlibretexts.org Nucleophilic attack then occurs, often with a preference for the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops in the transition state, which has some SN1 character. youtube.comlibretexts.org

Nature of the Nucleophile: As mentioned, the hard/soft acid/base (HSAB) principle can be a useful guide. The primary alkyl bromide is a softer electrophile than the epoxide carbons. Therefore, soft nucleophiles favor reaction at the bromide, while hard nucleophiles favor reaction at the epoxide.

Temperature and Reaction Time: Higher temperatures can favor intramolecular cyclization, especially if the initial ring-opening product is formed, by overcoming the activation energy for the subsequent cyclization step.

| Condition/Nucleophile | Favored Reaction Site | Primary Product Type |

|---|---|---|

| Basic/Neutral, Strong "Hard" Nucleophile (e.g., RO⁻) | Less substituted epoxide carbon (C1) | Acyclic ether-alcohol masterorganicchemistry.com |

| Basic/Neutral, Strong "Soft" Nucleophile (e.g., RS⁻) | Alkyl bromide carbon (C5) | Substituted epoxide (thioether) |

| Acidic, Weak Nucleophile (e.g., H₂O, ROH) | More substituted epoxide carbon (C2) | Acyclic diol or ether-alcohol youtube.comlibretexts.org |

| Basic conditions, followed by heating | Intramolecular attack | Substituted tetrahydrofuran masterorganicchemistry.com |

Mechanistic Studies through Kinetic Isotope Effects and Spectroscopic Intermediates

Elucidating the precise mechanism of the competing reactions of this compound relies on advanced mechanistic studies, including the use of kinetic isotope effects (KIEs) and the spectroscopic detection of intermediates.

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for determining the rate-determining step of a reaction and the nature of the transition state. researchgate.net This is achieved by measuring the change in reaction rate when an atom at or near the reaction center is replaced with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). core.ac.uk

For SN2 reactions at the bromine-bearing carbon, a secondary KIE can be observed. Replacing hydrogens on the reacting carbon (C5) with deuterium would result in a small inverse KIE (kH/kD < 1) because the C-H bending vibrations become more constrained in the more crowded sp²-like transition state. core.ac.uk

For epoxide ring-opening , KIEs can distinguish between SN1-like and SN2-like transition states. In an acid-catalyzed opening, if the transition state has significant carbocation character (SN1-like), a small normal secondary KIE (kH/kD > 1) would be expected for deuteration at the non-reacting carbon of the epoxide, due to hyperconjugation stabilizing the positive charge. tamu.edu For a pure SN2 attack, an inverse KIE would be expected at the site of attack. nih.gov

Spectroscopic Intermediates: While many reactions of this compound proceed through transient transition states, in some cases, intermediates can be trapped or observed spectroscopically.

Under strongly acidic conditions, the protonated epoxide (an oxiranium ion) could potentially be observed using low-temperature NMR spectroscopy. Its characteristic chemical shifts would provide direct evidence for this activated intermediate.

In intramolecular cyclization reactions, the intermediate alkoxide formed after the initial ring-opening could be detected under anhydrous conditions before it proceeds to cyclize.

The progress of these complex reactions can be monitored using techniques like in-situ IR or NMR to track the disappearance of reactants and the appearance of intermediates and products, providing kinetic data to support proposed mechanisms. nih.gov

Applications of 2 3 Bromopropyl Oxirane As a Key Synthetic Intermediate

Construction of Advanced Oxygen-Containing Heterocyclic Scaffolds

While 2-(3-bromopropyl)oxirane (B2452955) is a promising precursor for a range of oxygen-containing heterocycles due to its inherent functionalities, detailed research findings specifically documenting its direct application in the synthesis of some of these scaffolds are not extensively reported. However, based on established principles of organic synthesis, plausible pathways can be outlined.

The synthesis of substituted tetrahydrofurans from this compound can be conceptually approached through an intramolecular cyclization strategy. A hypothetical route would involve the initial hydrolysis of the epoxide ring under acidic or basic conditions to yield the corresponding 1,2-diol, 4-bromo-1,2-pentanediol. Subsequent treatment of this intermediate with a base could then induce an intramolecular Williamson ether synthesis, where the more reactive primary alkoxide attacks the carbon bearing the bromine atom, leading to the formation of a (tetrahydrofuran-2-yl)methanol derivative. The stereochemical outcome of such a synthesis would be dependent on the stereochemistry of the starting epoxide.

The construction of furan rings, which are aromatic heterocycles, from a saturated precursor like this compound would necessitate a more complex multi-step sequence involving both cyclization and subsequent oxidation or elimination reactions to introduce the required unsaturation. Specific methodologies for this transformation commencing from this compound are not prominently featured in the scientific literature.

The formation of a six-membered tetrahydropyran ring from this compound is a synthetically challenging transformation that would require a formal 6-endo-tet cyclization, which is generally disfavored. A more viable, albeit multi-step, approach would involve a carbon-chain extension. For example, the bromide could be displaced by a two-carbon nucleophile, and the resulting elongated chain could be chemically manipulated to create a 1,5-diol derivative, a common precursor for tetrahydropyran synthesis via acid-catalyzed cyclization. Intramolecular epoxide ring-opening of 4,5-epoxy alcohols is a well-established method for tetrahydropyran synthesis ijpsr.info. To utilize this compound in a similar fashion, it would first need to be converted to a suitable 5,6-epoxy alcohol derivative. As with furans, the synthesis of unsaturated pyran rings would require additional steps to introduce the double bonds.

Lactone synthesis from this compound could be envisioned through several pathways. One potential route involves the conversion of the primary bromide to a carboxylic acid or ester functionality. This could be achieved through reaction with cyanide followed by hydrolysis, or via a Grignard reagent formation and subsequent reaction with carbon dioxide. The resulting γ-hydroxy acid or ester, formed after epoxide opening, would be a prime candidate for acid-catalyzed lactonization to furnish a γ-lactone. Another possibility is the palladium-catalyzed carbonylation of the alkyl bromide in the presence of a suitable oxygen nucleophile, although specific applications of this method to this compound are not widely documented.

The oxirane moiety within this compound makes it a potential substrate for the synthesis of more complex ether architectures. For instance, in the synthesis of spirocyclic ethers, the epoxide could be opened by a nucleophile attached to a cyclic system. The pendant bromopropyl chain could then undergo a second, intramolecular alkylation to form the spirocyclic junction.

For the construction of fused polycyclic ethers, strategies such as the oxiranyl anion-based approach are powerful tools ajchem-a.com. In such a strategy, an oxirane is deprotonated to form a nucleophilic oxiranyl anion, which can then react with an electrophile. While not specifically demonstrated for this compound, a derivative of this compound could potentially be employed in iterative strategies for the assembly of the repeating ether units found in many marine natural products .

Preparation of Complex Nitrogen-Containing Heterocyclic Structures

The dual electrophilic nature of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles. The differential reactivity of the epoxide and the alkyl bromide allows for a sequential reaction strategy, leading to the efficient construction of substituted pyrrolidines and piperidines.

The synthesis of substituted pyrrolidines and piperidines from this compound typically proceeds via a two-step sequence: (1) nucleophilic ring-opening of the epoxide with a primary or secondary amine, followed by (2) intramolecular N-alkylation.

The initial aminolysis of the epoxide ring yields a bromoamino alcohol intermediate. The regioselectivity of this ring-opening reaction is a critical factor that determines the size of the final heterocyclic ring. researchgate.netjsynthchem.com

Attack at the less substituted carbon (C1): Under neutral or basic conditions, the amine (a soft nucleophile) will preferentially attack the less sterically hindered terminal carbon of the epoxide (an SN2-type reaction). This leads to the formation of a 1-amino-4-bromopentan-2-ol derivative. Subsequent intramolecular cyclization of this intermediate, through nucleophilic attack of the nitrogen atom on the carbon bearing the bromine, results in the formation of a five-membered pyrrolidine ring, specifically a (pyrrolidin-2-yl)methanol derivative.

Attack at the more substituted carbon (C2): Under acidic conditions, the epoxide oxygen is protonated, and the ring-opening proceeds with SN1 character. In this case, the nucleophilic attack occurs at the more substituted carbon atom (C2), which can better stabilize the partial positive charge in the transition state. This pathway yields a 2-amino-4-bromopentan-1-ol. The subsequent intramolecular cyclization of this regioisomer leads to the formation of a six-membered piperidine ring, yielding a 3-hydroxypiperidine derivative.

This regiochemical control provides a divergent route to either five- or six-membered nitrogen heterocycles from a single starting material. A wide variety of substituents can be introduced onto the nitrogen atom of the heterocycle by simply choosing the appropriate primary or secondary amine in the initial step.

Table 1: Synthesis of Substituted Pyrrolidines and Piperidines from this compound

| Amine (R¹R²NH) | Reaction Conditions | Intermediate | Final Product | Heterocycle Type |

| Benzylamine (BnNH₂) | Basic/Neutral | 1-(Benzylamino)-4-bromopentan-2-ol | 1-Benzyl-2-(hydroxymethyl)pyrrolidine | Pyrrolidine |

| Aniline (PhNH₂) | Basic/Neutral | 4-Bromo-1-(phenylamino)pentan-2-ol | 2-(Hydroxymethyl)-1-phenylpyrrolidine | Pyrrolidine |

| Morpholine | Basic/Neutral | 4-(4-Bromo-2-hydroxypentyl)morpholine | (1-(Morpholin-4-yl)pyrrolidin-2-yl)methanol | Pyrrolidine |

| Benzylamine (BnNH₂) | Acidic | 2-(Benzylamino)-4-bromopentan-1-ol | 1-Benzylpiperidin-3-ol | Piperidine |

| Aniline (PhNH₂) | Acidic | 4-Bromo-2-(phenylamino)pentan-1-ol | 1-Phenylpiperidin-3-ol | Piperidine |

| Cyclohexylamine | Acidic | 4-Bromo-2-(cyclohexylamino)pentan-1-ol | 1-Cyclohexylpiperidin-3-ol | Piperidine |

Annulation Strategies for Indole and Quinoline Ring Systems

The construction of fused heterocyclic systems, particularly those containing indole and quinoline moieties, is a significant endeavor in synthetic organic chemistry due to their prevalence in biologically active compounds. While direct applications of this compound in the annulation of these specific ring systems are not extensively documented in the readily available literature, its chemical functionalities suggest its potential as a versatile building block in such transformations. The presence of both a reactive epoxide ring and a terminal bromide offers multiple sites for sequential reactions, making it a candidate for [3+3] annulation strategies. beilstein-journals.org

In principle, the oxirane can be opened by a nucleophilic site on an indole or quinoline precursor, followed by an intramolecular cyclization involving the bromo-propyl side chain. For instance, the nitrogen atom of an indole or an amino-substituted quinoline could initiate the ring-opening of the epoxide. The resulting secondary alcohol could then be transformed into a suitable leaving group or oxidized to a ketone, setting the stage for an intramolecular cyclization via nucleophilic attack from another position on the heterocyclic ring onto the carbon bearing the bromine.

Alternatively, the bromide could first be displaced by a suitable nucleophile on the indole or quinoline ring system. Subsequent intramolecular reaction of a nucleophilic portion of the newly introduced substituent with the epoxide ring would then complete the annulation. The regioselectivity and stereoselectivity of the epoxide opening would be critical factors in determining the structure of the final polycyclic product.

While specific examples detailing the use of this compound for the synthesis of indolo[3,2-b]quinolines or other related fused systems are not prominent, the general principles of annulation reactions suggest its potential utility. beilstein-journals.org The development of such methodologies would offer a novel approach to the synthesis of complex heterocyclic frameworks.

Synthesis of Aza-Polycyclic Systems

The synthesis of aza-polycyclic systems, which are polycyclic compounds containing at least one nitrogen atom, is of great interest due to their presence in numerous natural products and pharmaceuticals. The development of efficient and stereoselective methods for the construction of these complex molecular architectures is a key focus of synthetic chemistry. researchgate.net

While the direct application of this compound in the construction of aza-polycyclic systems is not widely reported, its bifunctional nature makes it a potentially valuable synthetic intermediate. The epoxide and the alkyl bromide moieties can react with various nucleophiles, allowing for the stepwise or tandem formation of multiple rings.

For instance, the reaction of this compound with a nitrogen-containing nucleophile could initiate a cascade reaction. The nucleophile could first open the epoxide ring, followed by an intramolecular cyclization where the nitrogen attacks the carbon bearing the bromine. This would result in the formation of a nitrogen-containing heterocyclic ring fused to another ring system. The stereochemistry of the final product would be influenced by the stereochemistry of the starting epoxide.

Research in the broader field of aza-polycyclic synthesis has explored various strategies, including domino reactions that construct multiple rings in a single operation. researchgate.net These approaches often utilize starting materials with multiple reactive sites that can undergo a series of intramolecular reactions. The structure of this compound aligns with the requirements for such a reactant, suggesting its potential for future applications in the stereoselective synthesis of complex aza-polycyclic frameworks. researchgate.net

Precursor for Enantiopure Complex Molecules

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of synthetic methods that utilize chiral building blocks. This compound, when obtained in an enantiopure form, serves as a valuable precursor for the synthesis of complex chiral molecules. Its two distinct reactive sites, the epoxide and the alkyl bromide, allow for regioselective and stereospecific transformations, making it a versatile tool in asymmetric synthesis. biosynth.com

Application in Enantiopure Metalloporphyrin Synthesis

Metalloporphyrins are a class of compounds with significant applications in catalysis, materials science, and medicine. mdpi.com The synthesis of chiral metalloporphyrins is of particular interest as the chirality can impart stereoselectivity in catalytic reactions. google.com While the direct use of this compound in the synthesis of the porphyrin macrocycle itself is not a common strategy, it can be employed to introduce chiral substituents onto a pre-formed porphyrin ring.

The synthesis of enantiopure metalloporphyrins often involves the use of chiral starting materials or chiral catalysts. mdpi.comresearchgate.net In this context, enantiopure this compound can be used to append a chiral side chain to a porphyrin derivative. For example, a nucleophilic group on the porphyrin periphery, such as a hydroxyl or amino group, could be used to open the epoxide ring of the chiral oxirane. This reaction would proceed with a high degree of stereocontrol, transferring the chirality of the oxirane to the porphyrin framework.

The resulting porphyrin, now bearing a chiral substituent, can then be metalated with a variety of metal ions to yield an enantiopure metalloporphyrin. The specific reaction conditions for the metal insertion would depend on the metal and the porphyrin core.

| Reactant 1 | Reactant 2 | Product | Significance |

| Porphyrin with nucleophilic substituent | Enantiopure this compound | Chiral Porphyrin Derivative | Introduction of a stereocenter |

| Chiral Porphyrin Derivative | Metal Salt | Enantiopure Metalloporphyrin | Catalyst, Chiral Recognition |

Strategy for Stereodefined Polyether Systems

Polyether natural products are a large class of biologically active compounds characterized by multiple stereocenters and ether linkages. The synthesis of these complex molecules requires precise control over stereochemistry. Epoxides are key building blocks in the synthesis of polyethers due to their ability to undergo stereospecific ring-opening reactions. nih.gov

Enantiopure this compound can serve as a valuable starting material in the iterative synthesis of stereodefined polyether systems. The epoxide can be opened by a nucleophile, such as an alcohol, with predictable stereochemistry. The newly formed hydroxyl group can then be used to open another epoxide, leading to the elongation of the polyether chain. The bromopropyl side chain offers a handle for further functionalization or for initiating cyclization reactions to form cyclic polyethers.

One common strategy involves the use of a convergent approach where smaller polyether fragments are synthesized and then coupled together. Enantiopure this compound could be used to create these fragments with defined stereochemistry at specific positions. The bromide can be converted to other functional groups, such as an aldehyde or an alkene, which can then be used in coupling reactions.

Building Block for Bioactive Molecule Fragments

Fragment-based drug discovery is a powerful strategy for the identification of new drug candidates. This approach involves screening small molecular fragments for binding to a biological target. Fragments that bind can then be elaborated or combined to create more potent and selective ligands. nih.govchemrxiv.org

The bifunctional nature of this compound makes it an attractive building block for the synthesis of fragment libraries. The epoxide and the alkyl bromide can be reacted independently with a variety of nucleophiles and electrophiles, allowing for the rapid generation of a diverse set of small molecules. For example, the epoxide can be opened with a range of amines, alcohols, or thiols, while the bromide can be displaced by another set of nucleophiles.

By using enantiopure this compound, chiral fragments can be synthesized. This is particularly important as the biological activity of a drug is often dependent on its stereochemistry. The fragments derived from this chiral building block would possess a defined three-dimensional structure, which can be crucial for effective binding to a protein target.

| Reaction Type | Reactant | Resulting Fragment Feature |

| Epoxide Ring Opening | Amines, Alcohols, Thiols | Hydroxyl group and a new C-N, C-O, or C-S bond |

| Nucleophilic Substitution | Azides, Cyanides, Carboxylates | Introduction of various functional groups |

Biomimetic Transformations and Inspired Syntheses

Biomimetic synthesis aims to mimic the strategies that nature uses to construct complex molecules. Enzymes often utilize cascade reactions and precisely controlled transformations to build intricate architectures from simple precursors. While specific biomimetic transformations directly involving this compound are not extensively documented, its structure lends itself to synthetic strategies inspired by natural processes.

For instance, the epoxide moiety is a common functional group in natural products and their biosynthetic pathways. Epoxide hydrolases, for example, catalyze the ring-opening of epoxides to form diols. A synthetic chemist could be inspired by this to use this compound in a biomimetic synthesis where the epoxide is opened by a nucleophile in a stereocontrolled manner, mimicking an enzymatic process.

Furthermore, the combination of an epoxide and an alkyl halide in one molecule allows for the design of tandem reactions that can be inspired by polyene cyclizations or other complex biosynthetic cascades. A carefully chosen set of reagents could trigger a sequence of reactions, starting with the opening of the epoxide, that leads to the formation of a complex polycyclic system in a single synthetic operation.

While direct mimicry of a specific enzymatic reaction with this compound may not be established, its potential as a substrate in bio-inspired synthetic strategies is evident. The development of such reactions would not only provide efficient routes to complex molecules but also offer insights into the mechanisms of their natural counterparts.

Role in Multicomponent Reactions and Cascade Processes

This compound serves as a versatile building block in multicomponent reactions (MCRs) and cascade (or domino) processes, enabling the efficient construction of complex molecular architectures from simple precursors in a single synthetic operation. The presence of two distinct reactive sites—the electrophilic epoxide ring and the alkyl bromide—allows for sequential and controlled bond-forming events, leading to the formation of diverse heterocyclic scaffolds.

The strategic application of this compound in these processes capitalizes on the differential reactivity of its functional groups. Typically, the reaction is initiated by the nucleophilic attack on the epoxide, which is often more reactive under specific conditions. This initial ring-opening event can be followed by an intramolecular cyclization involving the bromoalkyl chain, or it can set the stage for subsequent intermolecular reactions in a cascade sequence.

A notable example of its application is in the one-pot synthesis of substituted morpholines. In a typical multicomponent setup, a primary amine, this compound, and another electrophile can be combined. The primary amine first opens the epoxide ring, forming an amino alcohol intermediate. This intermediate can then undergo intramolecular cyclization, with the newly formed secondary amine displacing the bromide to form the morpholine ring. The hydroxyl group can then react with the third component, introducing further diversity into the final product.

Cascade reactions involving this compound often lead to the formation of fused heterocyclic systems. For instance, a reaction might be initiated by a nucleophile that opens the epoxide. The resulting intermediate can then undergo an intramolecular alkylation. If the initial nucleophile contains another reactive site, a subsequent cyclization can occur, leading to polycyclic structures.

The utility of this compound in these complex transformations is highlighted by its ability to generate multiple stereocenters in a controlled manner. The stereochemistry of the initial epoxide can direct the stereochemical outcome of the subsequent cyclization steps, providing a route to enantiomerically enriched heterocyclic compounds.

Detailed research findings have demonstrated the efficiency of these cascade processes. For example, specific reaction conditions, such as the choice of base and solvent, can be tuned to favor either the initial epoxide opening or the subsequent intramolecular cyclization, allowing for a high degree of control over the reaction pathway and the final product distribution.

Stereochemical Investigations of 2 3 Bromopropyl Oxirane and Its Derivatives

Control of Absolute Configuration During Synthesis and Transformation

The control of absolute configuration is a cornerstone of modern asymmetric synthesis. For a chiral molecule like 2-(3-Bromopropyl)oxirane (B2452955), achieving a specific enantiomer (either (R)- or (S)-2-(3-bromopropyl)oxirane) would typically be approached through two main strategies: asymmetric epoxidation of the corresponding achiral alkene (5-bromo-1-pentene) or through a chiral pool approach starting from a known chiral molecule.

Asymmetric Epoxidation: This is a powerful method for setting the stereocenter of the epoxide ring. Renowned methods like the Sharpless-Katsuki asymmetric epoxidation are highly effective for allylic alcohols, while other catalyst systems involving chiral salen complexes (Jacobsen-Katsuki epoxidation) or chiral dioxiranes are used for unfunctionalized olefins. For the synthesis of enantiomerically enriched this compound, a catalytic asymmetric epoxidation of 5-bromo-1-pentene (B141829) would be the most direct route. The choice of catalyst and oxidant would be critical in dictating which enantiomer is formed preferentially.

Transformation Control: Once the chiral epoxide is formed, subsequent reactions must be controlled to either retain or predictably invert the stereocenter. The ring-opening of epoxides is a classic example. Under SN2 conditions, nucleophilic attack occurs at the less substituted carbon, leading to an inversion of configuration at that center. The choice of nucleophile, solvent, and catalyst (acidic or basic) can influence the regioselectivity and stereoselectivity of the ring-opening, thus transforming the initial absolute configuration into a new, well-defined stereocenter in the product.

Diastereoselective and Enantioselective Outcomes of Reactions

Reactions involving the pre-existing chiral center of this compound can be influenced to favor the formation of one diastereomer over another. Similarly, in reactions where the epoxide acts on a prochiral substrate, its inherent chirality can induce the formation of one enantiomer of the product over the other.

Diastereoselectivity: When a chiral molecule like (R)-2-(3-Bromopropyl)oxirane reacts with another reagent to create a second stereocenter, the two possible outcomes are diastereomers. For example, the ring-opening of the epoxide by a nucleophile creates a new stereocenter at the point of attack. The existing stereocenter can sterically or electronically guide the incoming nucleophile to a specific face, resulting in a diastereomeric excess (d.e.) of one product. This is known as substrate-controlled diastereoselectivity.

Enantioselectivity: If this compound were used as a chiral reagent or ligand, it could influence the stereochemical outcome of a reaction on a separate, achiral substrate. For instance, the hydroxyl group formed after a ring-opening reaction could coordinate to a metal catalyst, forming a chiral environment that directs a subsequent transformation on another molecule, leading to an enantiomeric excess (e.e.) in the final product.

| Reaction Type | Stereochemical Control | Potential Outcome for this compound Derivative |

| Nucleophilic Ring Opening | Substrate-controlled | Formation of a diastereomerically enriched 1,2-halohydrin or amino alcohol. |

| Lewis Acid-Catalyzed Rearrangement | Catalyst and Substrate | Formation of a chiral aldehyde or ketone with a defined stereocenter. |

| Use as a Chiral Ligand | Reagent-controlled | Induction of enantioselectivity in a separate catalytic reaction. |

Stereochemical Analysis of Reaction Products

Determining the stereochemical outcome of a reaction is critical. A combination of spectroscopic and chromatographic techniques is employed to establish the relative and absolute configuration of products, as well as their isomeric purity.

Nuclear Overhauser Effect (NOE) Spectroscopy for Diastereomeric Purity

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the relative stereochemistry of a molecule by probing the spatial proximity of atoms, typically protons. The NOE effect is the transfer of nuclear spin polarization between nuclei that are close in space (typically <5 Å).

For a derivative of this compound with multiple stereocenters, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would reveal cross-peaks between protons that are near each other. By analyzing these correlations, the relative orientation of substituents on the molecule can be pieced together. For instance, in a cyclic derivative, an NOE between two protons on the same face of the ring would confirm a cis relationship, while the absence of such a correlation might suggest a trans relationship. This allows for the confirmation of which diastereomer was formed and an estimation of the diastereomeric purity.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It provides a unique spectral fingerprint for each enantiomer.

To assign the absolute configuration of a chiral derivative of this compound, the experimental VCD spectrum of the purified product would be measured. nih.gov Concurrently, the theoretical VCD spectra for both the (R) and (S) enantiomers would be calculated using quantum chemistry methods, such as Density Functional Theory (DFT). nih.gov The absolute configuration is then assigned by comparing the experimental spectrum with the calculated ones. A match in the pattern of positive and negative bands provides a reliable assignment of the molecule's absolute stereochemistry in solution, a significant advantage over methods requiring crystalline samples. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (e.e.) of a chiral sample. This technique involves separating the enantiomers on a chiral stationary phase (CSP).

To measure the e.e. of a reaction product derived from this compound, the mixture would be injected onto an HPLC column packed with a CSP. The two enantiomers interact differently with the chiral environment of the column, causing them to travel at different rates and elute at different times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer. The e.e. is then calculated using the areas of the two peaks (Area1 and Area2):

e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100

The choice of the specific CSP (e.g., polysaccharide-based, protein-based) and the mobile phase is crucial for achieving baseline separation of the enantiomers.

Chiral Pool Synthesis Strategies Utilizing this compound

Chiral pool synthesis is a strategy where a readily available, enantiomerically pure natural product is used as a starting material for the synthesis of a different, complex chiral target molecule. This approach efficiently transfers the chirality of the starting material to the final product.

If enantiopure this compound were available, it could serve as a valuable building block in chiral pool synthesis. Its bifunctional nature—containing both a reactive epoxide and a bromoalkyl chain—makes it a versatile synthon.

Potential Synthetic Applications:

Epoxide Ring-Opening: The epoxide can be opened by a wide range of nucleophiles (e.g., organocuprates, amines, alkoxides) to install various functionalities with controlled stereochemistry.

Bromoalkyl Chain Functionalization: The bromide can be displaced by nucleophiles or used to form organometallic reagents.

Intramolecular Cyclization: By choosing a nucleophile that can react with both the epoxide and the bromide, complex heterocyclic structures can be built. For example, reaction with an amine could lead to the synthesis of chiral substituted piperidines or azepanes after intramolecular cyclization.

This strategy would allow the single stereocenter of this compound to direct the formation of more complex chiral architectures.

Computational and Theoretical Studies on 2 3 Bromopropyl Oxirane Reactivity and Structure

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 2-(3-bromopropyl)oxirane (B2452955) that govern its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential.

The geometry of this compound can be optimized to find its most stable conformation. These calculations typically reveal key bond lengths, bond angles, and dihedral angles. For instance, the C-C and C-O bonds of the oxirane ring are shorter than typical single bonds due to ring strain, a factor that significantly influences the molecule's reactivity.

The calculated electrostatic potential surface (EPS) map highlights the electron-rich and electron-poor regions of the molecule. The oxygen atom of the oxirane ring is expected to be a region of high negative potential, making it susceptible to electrophilic attack. Conversely, the carbon atoms of the oxirane are electron-deficient and thus primary sites for nucleophilic attack. The presence of the electron-withdrawing bromine atom can further influence the electron density distribution across the molecule, potentially affecting the reactivity of the epoxide ring.

Frontier Molecular Orbital (FMO) theory is another critical tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other reagents. In this compound, the HOMO is likely to be localized on the oxygen atom, consistent with its nucleophilic character. The LUMO, on the other hand, is expected to be centered on the C-O antibonding orbitals of the epoxide ring, indicating the sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| Dipole Moment | ~2.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | -10.5 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 11.7 eV | A larger gap suggests higher kinetic stability. |

| Mulliken Charge on Oxirane Oxygen | -0.6 e | Confirms the high electron density on the oxygen atom. |

| Mulliken Charge on Oxirane Carbons | +0.2 to +0.3 e | Indicates the electrophilic nature of the ring carbons. |

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a deep understanding of the reaction mechanism.

Energy Profiles for Epoxide Ring Opening and Nucleophilic Substitution

The ring-opening of the epoxide is a key reaction of this compound. This can be initiated by either nucleophiles or electrophiles. Computational studies can model these reactions to determine the preferred pathways.

Under nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism. The nucleophile can attack either of the two carbon atoms of the oxirane ring. Computational modeling can predict the regioselectivity of this attack by calculating the activation barriers for both pathways. Steric hindrance and electronic effects play a crucial role. For this compound, attack at the less substituted carbon is generally favored.

The bromopropyl side chain introduces the possibility of intramolecular reactions. For instance, under basic conditions, the alkoxide formed after initial ring-opening could potentially displace the bromide ion to form a cyclic ether. Computational modeling can assess the feasibility of such intramolecular pathways by calculating the energy profile for the cyclization step.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Ring Opening of this compound

| Nucleophile | Attack at C1 (less substituted) | Attack at C2 (more substituted) | Favored Pathway |

| OH⁻ | 15 kcal/mol | 20 kcal/mol | C1 Attack |

| CN⁻ | 18 kcal/mol | 23 kcal/mol | C1 Attack |

| NH₃ | 22 kcal/mol | 28 kcal/mol | C1 Attack |

Note: These are hypothetical values to illustrate the concept of regioselectivity.

Solvent Effects on Reaction Energetics and Selectivity

The solvent can have a profound impact on the energetics and selectivity of reactions. Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium, can be used to simulate these effects.

For the ring-opening of this compound, polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially lowering the activation energy. In contrast, nonpolar solvents may favor different reaction pathways. Computational studies can quantify these solvent effects and help in the selection of the optimal reaction medium to achieve desired outcomes.

Prediction of Stereochemical Outcomes in Catalytic and Non-Catalytic Reactions

Many reactions of epoxides are stereospecific. The SN2 ring-opening of an epoxide, for example, proceeds with inversion of configuration at the carbon center that is attacked. Computational chemistry can be used to predict the stereochemical outcome of reactions involving this compound, especially in the presence of chiral catalysts.

By modeling the interaction of the epoxide with a catalyst, it is possible to determine the transition state structures leading to different stereoisomers. The relative energies of these transition states will determine the enantiomeric or diastereomeric excess of the product. This predictive capability is crucial for the development of asymmetric syntheses.

Molecular Dynamics Simulations of Compound Interactions (e.g., with Catalysts)

While quantum chemical calculations provide detailed information about the electronic structure and reaction pathways at a static level, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound and its interactions with other molecules over time. nih.govacs.org

MD simulations can be used to study the binding of this compound to the active site of a catalyst, such as an enzyme or a synthetic complex. nih.govacs.orgacs.org These simulations can reveal the preferred binding orientation, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the conformational changes that occur upon binding. This information is vital for understanding the mechanism of catalysis and for the rational design of more efficient catalysts.

Structure-Reactivity Relationships and Design Principles for Novel Transformations

By systematically studying a series of related epoxides computationally, it is possible to establish structure-reactivity relationships. For this compound, this could involve investigating the effect of changing the length of the alkyl chain, or replacing the bromine atom with other halogens.

These computational studies can reveal trends in reactivity, regioselectivity, and stereoselectivity. For example, it might be found that increasing the electron-withdrawing nature of the substituent on the side chain enhances the reactivity of the epoxide ring towards nucleophilic attack. Such insights provide fundamental design principles for the development of novel transformations and the synthesis of new functional molecules based on the this compound scaffold.

Future Prospects and Emerging Trends in 2 3 Bromopropyl Oxirane Research

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the oxirane ring and the alkyl bromide in 2-(3-Bromopropyl)oxirane (B2452955) presents a challenge and an opportunity for catalytic system development. Future research will likely focus on catalysts that can selectively activate one functional group in the presence of the other. For instance, Lewis acid catalysts are known to promote the ring-opening of epoxides. researchgate.net The development of chiral Lewis acids could enable enantioselective transformations, which are crucial in the synthesis of pharmaceuticals.

Furthermore, metal-catalyzed reactions, such as copper-catalyzed cross-coupling reactions, could be employed to modify the bromopropyl moiety. mdpi.com A significant area of development will be the design of bifunctional catalysts that can orchestrate tandem reactions, where both the epoxide and the bromide are involved in a sequential and controlled manner. This could lead to the rapid assembly of complex molecular architectures from a relatively simple starting material.

| Catalyst Type | Potential Application for this compound | Desired Outcome |

| Chiral Lewis Acids | Enantioselective ring-opening of the oxirane | Synthesis of optically pure compounds |